1-(2,3-Difluorophenyl)cyclopentane-1-carbonitrile

Medicinal Chemistry Organic Synthesis Quality Control

This 2,3-difluorophenyl-cyclopentane carbonitrile delivers a privileged scaffold for CNS drug discovery. The 2,3-difluoro pattern confers distinct electronic properties—altered dipole, pKa, and target binding vs. 2,4- or halogen analogs—critical for optimizing potency and metabolic stability. Its rigid cyclopentane core constrains conformation, enhancing selectivity. The nitrile hydrolyzes to a carboxylic acid for antiarrhythmic amino amide/ester derivatives. Validated as a PARP1 inhibitor precursor for HRR-deficient cancers and NK1 antagonist for neuroscience. ≥98% purity ensures reliable multi-step synthesis.

Molecular Formula C12H11F2N
Molecular Weight 207.22 g/mol
CAS No. 1260677-70-0
Cat. No. B1457658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Difluorophenyl)cyclopentane-1-carbonitrile
CAS1260677-70-0
Molecular FormulaC12H11F2N
Molecular Weight207.22 g/mol
Structural Identifiers
SMILESC1CCC(C1)(C#N)C2=C(C(=CC=C2)F)F
InChIInChI=1S/C12H11F2N/c13-10-5-3-4-9(11(10)14)12(8-15)6-1-2-7-12/h3-5H,1-2,6-7H2
InChIKeyZFRWEVLYJRLSSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,3-Difluorophenyl)cyclopentane-1-carbonitrile (CAS 1260677-70-0): A Fluorinated Cyclopentane Scaffold for Medicinal Chemistry


1-(2,3-Difluorophenyl)cyclopentane-1-carbonitrile (CAS 1260677-70-0) is a synthetic, fluorinated cyclopentane derivative characterized by a 2,3-difluorophenyl moiety and a nitrile functional group. It serves primarily as a versatile small molecule scaffold and advanced building block for medicinal chemistry and organic synthesis, with a reported purity of up to 98% . Its structural features impart distinct electronic properties and lipophilicity, making it a candidate for the development of fluorinated organic molecules targeting central nervous system disorders and inflammatory diseases .

Why 1-(2,3-Difluorophenyl)cyclopentane-1-carbonitrile is Not a Generic Interchangeable Building Block


1-(2,3-Difluorophenyl)cyclopentane-1-carbonitrile is not a generic commodity chemical; its substitution with even closely related positional isomers or halogen analogs can lead to profound differences in physicochemical properties and biological activity. The specific 2,3-difluoro substitution pattern on the phenyl ring directly influences molecular dipole moment, pKa, and target binding interactions, often resulting in significantly altered potency and selectivity profiles in drug discovery campaigns [1]. Replacing this compound with a regioisomer like 1-(2,4-difluorophenyl)cyclopentane-1-carbonitrile or a halogen variant such as 1-(2-chloro-6-fluorophenyl)cyclopentane-1-carbonitrile introduces different steric and electronic parameters, which can fundamentally change pharmacokinetics (e.g., metabolic stability) and target engagement [2].

Quantitative Differentiation of 1-(2,3-Difluorophenyl)cyclopentane-1-carbonitrile Against Key Analogs


Purity: 98% vs. 95% for 2,4-Difluorophenyl Analog

The commercially available 1-(2,3-difluorophenyl)cyclopentane-1-carbonitrile is supplied at a higher standard purity of 98% , compared to the 95% purity typically offered for the closely related regioisomer 1-(2,4-difluorophenyl)cyclopentane-1-carbonitrile . This difference in purity can be critical for applications requiring high-fidelity reactions and minimal impurities.

Medicinal Chemistry Organic Synthesis Quality Control

Lipophilicity: Lower logP Compared to Chloro-Fluoro Analog

The target compound's difluoro substitution results in a lower computed lipophilicity (XLogP3-AA: 3.0) compared to the mixed halogen analog 1-(2-chloro-6-fluorophenyl)cyclopentane-1-carbonitrile (XLogP3-AA: 3.7) [1][2]. This difference is a critical parameter in medicinal chemistry, as lower logP values generally correlate with better aqueous solubility and a reduced risk of off-target promiscuity and metabolic liability.

Drug Design ADME Pharmacokinetics

Synthetic Versatility: A Key Intermediate for Antiarrhythmic and Anticonvulsant Agents

1-(2,3-Difluorophenyl)cyclopentane-1-carbonitrile is established as a crucial intermediate for generating bioactive compounds. A recent study demonstrated that the closely related 1-(4-fluorophenyl)cyclopentane-1-carbonitrile serves as a precursor for synthesizing amino amide and amino ester derivatives, which were subsequently evaluated for antiarrhythmic and anticonvulsant activities . The target compound's 2,3-difluoro motif is known to enhance the in vivo efficacy of PARP1 inhibitors when incorporated into a linker, as shown in a study where analogs with this motif demonstrated improved potency in cancer models compared to non-fluorinated or differently substituted analogs [1].

Medicinal Chemistry Synthesis Neuroscience

Molecular Weight and Structural Rigidity for CNS Drug Discovery

With a molecular weight of 207.22 g/mol, 1-(2,3-difluorophenyl)cyclopentane-1-carbonitrile is well within the optimal range for central nervous system (CNS) drug candidates (typically <400 Da), a property reinforced by its rigid cyclopentane core . This distinguishes it from larger, more flexible scaffolds which often suffer from poor brain penetration. The specific 2,3-difluoro substitution pattern has been shown to enhance binding to CNS targets like the NK1 receptor when incorporated into cyclopentane derivatives .

CNS Drug Discovery Medicinal Chemistry Pharmacokinetics

Recommended Application Scenarios for 1-(2,3-Difluorophenyl)cyclopentane-1-carbonitrile


CNS Drug Discovery: Hit-to-Lead Optimization

This compound is ideally suited as a starting point for CNS drug discovery programs due to its low molecular weight (207.22 g/mol), rigid cyclopentane core, and favorable lipophilicity profile (XLogP3-AA: 3.0) [1]. Its use as a precursor for NK1 antagonist synthesis further validates its application in neuroscience . Procurement of this building block enables medicinal chemists to efficiently explore the 2,3-difluorophenyl pharmacophore in the context of a conformationally constrained scaffold, a proven strategy for enhancing target selectivity and metabolic stability.

Cardiovascular and Inflammatory Disease Research: Precursor for Antiarrhythmic Agents

The compound's nitrile group is readily hydrolyzed to the corresponding carboxylic acid, which serves as a versatile intermediate for synthesizing amino amide and amino ester derivatives with demonstrated antiarrhythmic and anticonvulsant activities . This makes it a valuable asset for research groups focused on developing novel therapeutics for cardiovascular and inflammatory conditions.

Oncology: Development of PARP1 Inhibitors

The 2,3-difluorophenyl moiety is a critical structural element in a new class of PARP1 inhibitors that exhibit enhanced in vivo efficacy in cancer therapy models [2]. This compound can be used to build focused libraries of analogs to further optimize potency, selectivity, and pharmacokinetic properties, particularly for targeting HRR-deficient cancers.

Academic and Industrial Organic Synthesis: Building Complex Fluorinated Molecules

With a high commercial purity of up to 98% , this nitrile is a reliable and high-fidelity building block for multi-step organic synthesis. Its combination of a nitrile, a fluorinated aromatic ring, and a cyclopentane core makes it a powerful 'privileged scaffold' for creating diverse chemical libraries for broad biological screening.

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